[(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride
Overview
Description
(2,5-Dimethoxyphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)methylamine hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Condensation Reaction: 2,5-dimethoxybenzaldehyde reacts with methylamine in the presence of a reducing agent such as sodium borohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of (2,5-Dimethoxyphenyl)methylamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl compounds.
Scientific Research Applications
(2,5-Dimethoxyphenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the manufacture of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neural activity and behavior.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyamphetamine: Shares the methoxy substitution pattern but differs in the amine group.
2,5-Dimethoxyphenethylamine: Similar structure but lacks the methyl group on the amine.
2,5-Dimethoxy-4-iodophenethylamine: Contains an additional iodine atom, leading to different pharmacological properties.
Uniqueness
(2,5-Dimethoxyphenyl)methylamine hydrochloride is unique due to its specific substitution pattern and the presence of the methylamine group. This structural configuration imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-8-6-9(12-2)4-5-10(8)13-3;/h4-6,11H,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTLMAVMJGRYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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